molecular formula C16H20ClNO4 B14405088 4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate CAS No. 84972-00-9

4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate

Cat. No.: B14405088
CAS No.: 84972-00-9
M. Wt: 325.79 g/mol
InChI Key: KEWGFIMTSGPLGM-UHFFFAOYSA-N
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Description

4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated butynyl group and a diethoxy-methylphenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 3,4-diethoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated butynyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobut-2-yn-1-yl acetate
  • 4-Chlorobut-2-yn-1-yl sulfanylcarbonitrile
  • 4-Chlorobut-2-yn-1-ol

Uniqueness

4-Chlorobut-2-yn-1-yl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethoxy-methylphenyl carbamate moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions.

Properties

CAS No.

84972-00-9

Molecular Formula

C16H20ClNO4

Molecular Weight

325.79 g/mol

IUPAC Name

4-chlorobut-2-ynyl N-(3,4-diethoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C16H20ClNO4/c1-4-20-14-11-13(10-12(3)15(14)21-5-2)18-16(19)22-9-7-6-8-17/h10-11H,4-5,8-9H2,1-3H3,(H,18,19)

InChI Key

KEWGFIMTSGPLGM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OCC#CCCl)C)OCC

Origin of Product

United States

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